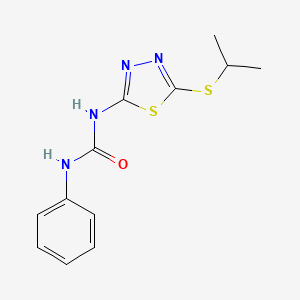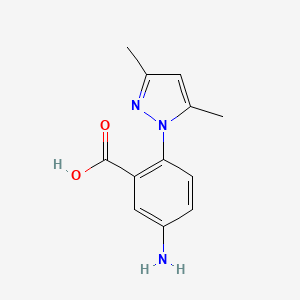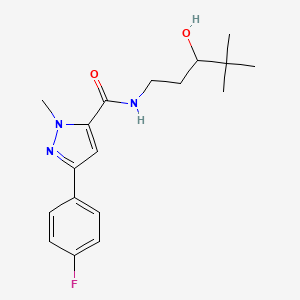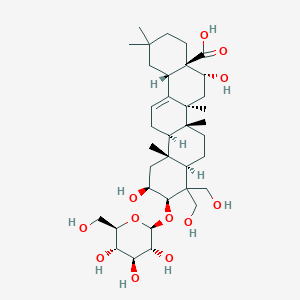
(5-(Tert-butyl)-1,3-phenylene)dimethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The tert-butyl group is the simplest tertiary alcohol, with a formula of (CH3)3COH . It is a colorless solid, which melts near room temperature and has a camphor-like odor . It is miscible with water, ethanol, and diethyl ether .
Synthesis Analysis
The synthesis of compounds with tert-butyl groups often involves reactions such as the Reformatsky reaction and exposure to UV irradiation .Molecular Structure Analysis
The tert-butyl group is a common aliphatic motif extensively employed to implement steric congestion and conformational rigidity in organic and organometallic molecules .Chemical Reactions Analysis
The chemical kinetics on the thermal decomposition of di-tert-butyl peroxide (DTBP), a compound related to the tert-butyl group, has been studied extensively .Physical And Chemical Properties Analysis
The physical and chemical properties of compounds with the tert-butyl group can vary widely. For example, the thermal decomposition of di-tert-butyl peroxide (DTBP) obeys the n-th-order reaction and the type of Arrhenius equation .Aplicaciones Científicas De Investigación
Antioxidant and Radical Scavenger
(5-(Tert-butyl)-1,3-phenylene)dimethanol: possesses antioxidant properties due to its phenolic structure. It can scavenge free radicals, protecting cells from oxidative damage. Researchers explore its potential in skincare products, food preservation, and pharmaceutical formulations .
Energy Storage Materials
Catechols, including tert-butyl resorcinol, are promising for energy storage. Their reversible two-electron oxidation allows for high energy density accumulation. In particular, they find applications in:
Chelators for Transition Metals
The catechol functionality enables binding to transition metals. Researchers investigate its use as a chelating agent in metal coordination chemistry .
Polymerization Inhibitors
Tert-butyl resorcinol can act as a polymerization inhibitor. It helps control unwanted reactions during polymer synthesis .
Adhesives and Binders
Due to its phenolic structure, tert-butyl resorcinol finds applications in adhesives and binders. It contributes to strong bonding in various materials .
NMR Probe
The tert-butyl group (t-Bu) serves as an NMR probe. Its chemically identical methyl groups yield exceptionally narrow and intense NMR signals. Researchers use t-Bu as a tag for studying large proteins and complexes .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[3-tert-butyl-5-(hydroxymethyl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-12(2,3)11-5-9(7-13)4-10(6-11)8-14/h4-6,13-14H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKRMXRNBHSPLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)CO)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl 3-methoxybenzoate](/img/structure/B2990929.png)



![Ethyl 8-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate;dihydrochloride](/img/structure/B2990937.png)

![N-[2-(thiophene-2-amido)phenyl]pyrazine-2-carboxamide](/img/structure/B2990941.png)
![2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2990944.png)
![5-({4-[(5-methylisoxazol-4-yl)methyl]piperazin-1-yl}carbonyl)-1H-indole](/img/structure/B2990945.png)
![ethyl ({5-[(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetate](/img/structure/B2990946.png)
![4-{[trans-2-Hydroxycyclobutyl]amino}benzonitrile](/img/structure/B2990949.png)
![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2990950.png)

![2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2990952.png)